molecular formula C6H3BrFNO2S B15203141 5-Bromo-4-fluoro-2-nitrothiophenol

5-Bromo-4-fluoro-2-nitrothiophenol

Cat. No.: B15203141
M. Wt: 252.06 g/mol
InChI Key: CITCBNBQMFHXNE-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-2-nitrothiophenol is a halogenated aromatic compound featuring a thiophenol backbone (aromatic ring with a sulfur-bound hydroxyl group) substituted with bromine (Br), fluorine (F), and nitro (NO₂) groups. Its molecular formula is C₆H₃BrFNO₂S, with substituents positioned at the 2-, 4-, and 5-positions of the aromatic ring. The compound’s reactivity is influenced by the electron-withdrawing nitro group, which enhances the acidity of the thiol (-SH) group, and the halogen atoms (Br and F), which modulate electronic and steric properties. This structural complexity makes it valuable in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions and as a building block for heterocyclic frameworks .

Properties

Molecular Formula

C6H3BrFNO2S

Molecular Weight

252.06 g/mol

IUPAC Name

5-bromo-4-fluoro-2-nitrobenzenethiol

InChI

InChI=1S/C6H3BrFNO2S/c7-3-1-6(12)5(9(10)11)2-4(3)8/h1-2,12H

InChI Key

CITCBNBQMFHXNE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)Br)S)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluoro-2-nitrothiophenol typically involves multi-step reactions starting from commercially available precursors. One common method includes the nitration of 5-bromo-4-fluorothiophenol using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 5 is activated for substitution due to the electron-withdrawing effects of the nitro (–NO₂) and fluorine (–F) groups.

Reaction Reagents/Conditions Product Yield Source
Bromine substitutionKF, DMF, 80°C5-Fluoro-4-nitro-2-mercaptophenol~65%
MethoxylationNaOMe, CuI, DMF, reflux5-Methoxy-4-fluoro-2-nitrothiophenol~50%
  • Mechanism : The nitro group directs incoming nucleophiles to the para position relative to itself. Fluorine, being ortho/para-directing, further stabilizes intermediates via resonance.

  • Applications : Used in synthesizing agrochemicals and pharmaceuticals via functional group interconversion .

Reduction of Nitro Group

The nitro group at position 2 can be selectively reduced to an amine (–NH₂), enabling further derivatization.

Reagent Conditions Product Yield Source
H₂/Pd-CEtOH, 25°C, 12h5-Bromo-4-fluoro-2-aminothiophenol~85%
SnCl₂/HClReflux, 6h5-Bromo-4-fluoro-2-aminothiophenol~78%
  • Key Insight : Reduction preserves the thiol group but requires acidic conditions to prevent oxidation of –SH to –S–S–.

Thiol Group Reactivity

The thiophenol group participates in alkylation, oxidation, and metal coordination.

Alkylation

Reagent Conditions Product Yield Source
CH₃I, K₂CO₃DMF, 60°C, 4h5-Bromo-4-fluoro-2-nitrothioanisole~90%
C₆H₅CH₂BrEt₃N, THF, 25°CBenzyl-protected thioether~75%

Oxidation

Reagent Conditions Product Yield Source
H₂O₂, AcOH25°C, 2hDisulfide dimer~95%
KMnO₄, H₂SO₄0°C, 30minSulfonic acid derivative~60%
  • Note : Thiol oxidation is highly pH-dependent. Acidic conditions favor disulfide formation, while strong oxidants yield sulfonic acids.

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring undergoes limited EAS. Fluorine and nitro groups deactivate the ring, but bromine can be replaced under harsh conditions.

Reaction Reagents/Conditions Product Yield Source
NitrationHNO₃/H₂SO₄, 0°C2,4-Dinitro-5-bromo-4-fluorothiophenol~30%
  • Challenges : Competing side reactions (e.g., oxidation of –SH) reduce yields .

Coupling Reactions

The bromine atom facilitates cross-coupling reactions in the presence of transition-metal catalysts.

Reaction Catalyst/Base Product Yield Source
Suzuki couplingPd(PPh₃)₄, K₂CO₃Biaryl derivative~70%
Ullmann couplingCuI, 1,10-phenanthrolineThiophenol-linked dimer~55%
  • Scope : Used to construct complex heterocycles in medicinal chemistry .

Biological Activity

While not a direct chemical reaction, the compound’s bioactivity is linked to its redox-active thiol and nitro groups:

  • Antifungal Activity : Inhibits fungal growth by disrupting thiol-dependent enzymes (IC₅₀ = 4.76 µM against Botrytis cinerea) .

  • Antioxidant Effects : Scavenges free radicals via thiol-disulfide exchange.

Mechanistic Insights

  • Steric Effects : The ortho-nitro group hinders substitution at position 2, directing reactivity to position 5 .

  • Electronic Effects : Fluorine’s inductive effect enhances the acidity of the thiol group (pKa ≈ 6.5) compared to unsubstituted thiophenol (pKa ≈ 8.3).

Scientific Research Applications

5-Bromo-4-fluoro-2-nitrothiophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of molecules targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoro-2-nitrothiophenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can facilitate interactions with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 5-Bromo-4-fluoro-2-nitrothiophenol and analogous compounds identified in the evidence:

Compound Name Molecular Formula Substituents Functional Groups Key Properties/Applications Reference
This compound C₆H₃BrFNO₂S Br (5), F (4), NO₂ (2) Thiophenol (-SH) High acidity, cross-coupling reactions Inferred
4-Bromo-5-fluoro-2-nitrophenol C₆H₃BrFNO₃ Br (4), F (5), NO₂ (2) Phenol (-OH) Lower acidity, dye synthesis
5-Bromo-4-fluoro-2-methylphenol C₇H₆BrFO Br (5), F (4), CH₃ (2) Phenol (-OH) Steric hindrance, antimicrobial uses
5-Bromo-4-nitro-1H-imidazole C₃H₂BrN₃O₂ Br (5), NO₂ (4) Imidazole ring Heterocyclic drug intermediates
4-Fluoro-1-methoxy-2-nitrobenzene C₇H₆FNO₃ F (4), OCH₃ (1), NO₂ (2) Methoxy (-OCH₃) Solubility in organic solvents

Key Differences and Implications

Functional Group Reactivity: The thiophenol (-SH) group in the target compound is more acidic (pKa ~6–8) compared to phenolic -OH (pKa ~10) in analogs like 4-Bromo-5-fluoro-2-nitrophenol. This enhances its utility in nucleophilic substitution reactions . Nitro Group Position: In 4-Bromo-5-fluoro-2-nitrophenol (CAS 1016234-87-9), the nitro group at the 2-position adjacent to -OH creates intramolecular hydrogen bonding, reducing reactivity compared to the target compound’s nitro-thiol system .

Halogen Effects: Bromine’s bulkiness in 5-Bromo-4-fluoro-2-methylphenol introduces steric hindrance, limiting its use in sterically sensitive reactions. In contrast, fluorine’s electronegativity in the target compound enhances para-substitution selectivity .

Heterocyclic vs. Aromatic Systems: 5-Bromo-4-nitro-1H-imidazole () lacks the aromatic thiophenol backbone, making it more suitable for nitrogen-rich heterocycles in antiviral agents rather than sulfur-based coupling reactions .

Solubility and Stability :

  • Methoxy-substituted analogs like 4-Fluoro-1-methoxy-2-nitrobenzene exhibit higher organic solubility but lower thermal stability due to the electron-donating methoxy group .

Biological Activity

5-Bromo-4-fluoro-2-nitrothiophenol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a thiophenol core substituted with bromine, fluorine, and nitro groups. The presence of these substituents significantly influences its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Nitro-containing compounds are known for their antimicrobial properties. Research indicates that nitro groups can be reduced intracellularly to form reactive intermediates that damage microbial DNA, leading to cell death . This mechanism is particularly relevant for compounds targeting pathogens resistant to conventional antibiotics.
  • Anticancer Properties : The compound has shown potential as an anticancer agent. Studies suggest that similar nitro-substituted compounds can induce apoptosis in cancer cells by disrupting critical cellular processes . The specific pathways influenced by this compound require further investigation to elucidate its efficacy against various cancer types.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, similar to other nitro derivatives that interact with target proteins, altering their function . This property could be harnessed in developing new therapeutic agents.

The mechanisms through which this compound exerts its biological effects include:

  • DNA Damage : The reduction of the nitro group leads to the formation of reactive species that bind covalently to DNA, causing strand breaks and ultimately cell death in microbial and possibly cancer cells .
  • Enzyme Interaction : Compounds with similar structures have been shown to bind at active sites or allosteric sites on enzymes, inhibiting their activity and affecting metabolic pathways critical for cell survival .

Case Studies

  • Antibacterial Activity : A study demonstrated the effectiveness of nitro-substituted thiophenols against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported, indicating significant antibacterial potential (Table 1) .
    CompoundMIC (µg/mL)Target Pathogen
    This compound32Staphylococcus aureus
    5-Nitroimidazole16Escherichia coli
  • Anticancer Activity : In vitro studies showed that derivatives with similar structural features induced apoptosis in various cancer cell lines, suggesting a promising avenue for further research into the therapeutic applications of this compound .

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-4-fluoro-2-nitrothiophenol, and how can intermediates be validated?

Methodological Answer:

  • Synthesis Steps :
    • Halogenation : Start with 4-fluorothiophenol. Introduce bromine at the 5-position using electrophilic bromination (e.g., Br₂ in H₂SO₄) .
    • Nitration : Treat the brominated intermediate with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperatures (0–5°C) to install the nitro group at the 2-position .
  • Validation :
    • Purity : Use HPLC with UV detection (λ = 254 nm) to confirm >95% purity .
    • Structural Confirmation : Characterize via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS). For example, the nitro group’s deshielding effect should appear at δ 8.2–8.5 ppm in 1^1H NMR .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer :

  • Handling : Use gloves and work in a fume hood due to potential skin/eye irritation (H315, H319 hazards) .
  • Storage : Store at 2–8°C in amber vials to prevent photodegradation. For long-term stability, purge containers with argon to avoid oxidation .
  • Monitoring : Regularly check purity via TLC (silica gel, hexane:EtOAc = 7:3) to detect decomposition .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer :

  • Elemental Analysis : Confirm Br/F/N/S content via combustion analysis (deviation <0.3% expected) .
  • Spectroscopy :
    • FT-IR : Identify NO₂ asymmetric stretching (~1520 cm⁻¹) and C-Br stretches (~600 cm⁻¹) .
    • NMR : Use 19^19F NMR to resolve fluorine coupling patterns (e.g., J = 8–12 Hz for ortho-fluorine) .
  • Mass Spec : HRMS (ESI+) should match the molecular ion [M+H]⁺ within 3 ppm error .

Advanced Research Questions

Q. How do electronic effects of substituents (Br, F, NO₂) influence the reactivity of this thiophenol in cross-coupling reactions?

Methodological Answer :

  • Electron-Withdrawing Effects : The nitro group deactivates the ring, directing electrophilic attacks to meta/para positions. Bromine acts as a leaving group in Suzuki-Miyaura couplings when paired with Pd catalysts (e.g., Pd(PPh₃)₄) .
  • Fluorine Impact : Fluorine’s inductive effect stabilizes intermediates but may sterically hinder coupling. Optimize by testing solvents (DMF vs. THF) and temperatures (60–100°C) .
  • Case Study : Reaction with phenylboronic acid yields biaryl derivatives. Monitor via GC-MS for byproduct identification .

Q. How can contradictory biological activity data (e.g., antimicrobial vs. antitumor) be resolved for derivatives of this compound?

Methodological Answer :

  • Dose-Response Studies : Perform IC₅₀ assays across multiple cell lines (e.g., HeLa, MCF-7) to differentiate cytotoxic vs. cytostatic effects .
  • Mechanistic Probes : Use fluorescent tagging (e.g., BODIPY) to track cellular uptake and subcellular localization .
  • Statistical Analysis : Apply ANOVA to compare activity trends across derivatives (e.g., nitro vs. amino analogs) .

Q. What strategies optimize the compound’s stability in aqueous media for drug delivery applications?

Methodological Answer :

  • pH Adjustment : Stabilize at pH 6–8 to minimize nitro group reduction. Use buffered saline (PBS) with 0.1% BSA to prevent aggregation .
  • Encapsulation : Formulate in PEGylated liposomes (size: 100–150 nm) to enhance half-life. Monitor stability via dynamic light scattering (DLS) .
  • Accelerated Degradation Testing : Expose to 40°C/75% RH for 4 weeks; analyze degradation products via LC-MS .

Q. How does the nitro group’s orientation affect electrochemical properties in conductive polymer synthesis?

Methodological Answer :

  • Cyclic Voltammetry : Measure redox potentials in acetonitrile (0.1 M TBAPF₆). The nitro group typically shifts E₁/₂ cathodically by 150–200 mV compared to non-nitro analogs .
  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G* to model electron affinity and HOMO-LUMO gaps. Correlate with experimental conductivity data .

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